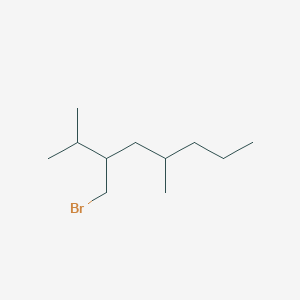
3-(Bromomethyl)-2,5-dimethyloctane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)-2,5-dimethyloctane is an organic compound with the molecular formula C10H21Br. It is a brominated alkane, characterized by the presence of a bromomethyl group attached to a carbon chain with two methyl substituents at the 2nd and 5th positions. This compound is of interest in organic synthesis and various chemical research applications due to its reactivity and potential as an intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2,5-dimethyloctane typically involves the bromination of 2,5-dimethyloctane. This can be achieved through a free radical bromination process using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is usually carried out under reflux conditions to ensure complete bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of bromine in a controlled environment with appropriate safety measures is crucial due to the hazardous nature of bromine.
Análisis De Reacciones Químicas
Types of Reactions
3-(Bromomethyl)-2,5-dimethyloctane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-), leading to the formation of alcohols, ethers, or amines, respectively.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide can result in the formation of 2,5-dimethyloct-2-ene.
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with the nucleophile in excess.
Elimination Reactions: Conducted in the presence of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as tetrahydrofuran (THF).
Oxidation: Performed using oxidizing agents like potassium permanganate in aqueous or acidic conditions.
Major Products
Nucleophilic Substitution: Alcohols, ethers, or amines depending on the nucleophile used.
Elimination Reactions: Alkenes such as 2,5-dimethyloct-2-ene.
Oxidation: Carboxylic acids like 3-(carboxymethyl)-2,5-dimethyloctane.
Aplicaciones Científicas De Investigación
3-(Bromomethyl)-2,5-dimethyloctane is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: Used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Employed in the synthesis of biologically active compounds for research in medicinal chemistry and drug discovery.
Mecanismo De Acción
The mechanism by which 3-(Bromomethyl)-2,5-dimethyloctane exerts its effects is primarily through its reactivity as an alkylating agent. The bromomethyl group can undergo nucleophilic substitution reactions, allowing it to modify other molecules by introducing the alkyl group. This reactivity is exploited in organic synthesis to build more complex structures.
Comparación Con Compuestos Similares
Similar Compounds
3-(Chloromethyl)-2,5-dimethyloctane: Similar in structure but with a chlorine atom instead of bromine. It is less reactive due to the lower leaving group ability of chlorine compared to bromine.
3-(Iodomethyl)-2,5-dimethyloctane: Contains an iodine atom, which is more reactive than bromine due to its larger size and better leaving group ability.
2,5-Dimethyloctane: Lacks the halogen substituent, making it less reactive in nucleophilic substitution reactions.
Uniqueness
3-(Bromomethyl)-2,5-dimethyloctane is unique due to the presence of the bromomethyl group, which provides a balance between reactivity and stability. This makes it a valuable intermediate in organic synthesis, offering versatility in the types of reactions it can undergo.
Propiedades
Fórmula molecular |
C11H23Br |
|---|---|
Peso molecular |
235.20 g/mol |
Nombre IUPAC |
3-(bromomethyl)-2,5-dimethyloctane |
InChI |
InChI=1S/C11H23Br/c1-5-6-10(4)7-11(8-12)9(2)3/h9-11H,5-8H2,1-4H3 |
Clave InChI |
JEOJSVPJDIUYIR-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)CC(CBr)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,7-Dichloro-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B15326560.png)
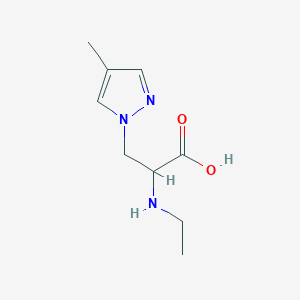
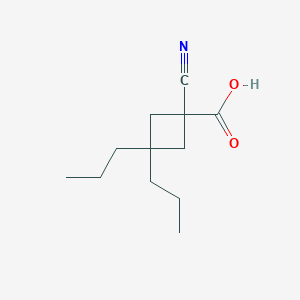

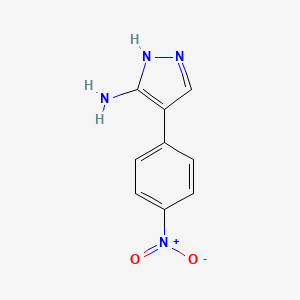


![(1R,4S,5S)-5-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.0]pentane-5-carboxylic acid](/img/structure/B15326623.png)
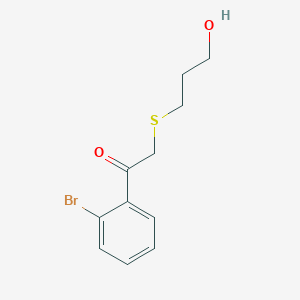

![3-[Ethyl(methanesulfonyl)amino]benzoic acid](/img/structure/B15326641.png)
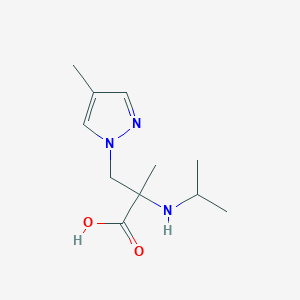
![3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}benzamide](/img/structure/B15326649.png)
